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molecular formula C9H12ClN B172466 3-(2-Chlorophenyl)propan-1-amine CAS No. 18655-48-6

3-(2-Chlorophenyl)propan-1-amine

Cat. No. B172466
M. Wt: 169.65 g/mol
InChI Key: IBVNNEPIXJSRAS-UHFFFAOYSA-N
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Patent
US05648541

Procedure details

The imine V was prepared in a manner similar to that of imine III in Example I using 3-(2-chlorophenyl)propylamine and 3'-methoxyacetophenone. 3-(2-chlorophenyl)propylamine was obtained by the reduction (BH3 --SMe2 complex) of 2-chlorohydrocinnamonitrile (Aldrich Chemical Co., Milwaukee, Wis., U.S.A.). This process afforded 1-methyl-1-(3-methoxy)phenyl-5-(2-chloro)phenyl-2-aza-1-pentene (imine V), a single component, as analyzed by GC/EI-MS: m/z (rel. int.) 301 (M+, 1), 266 (22), 162 (100), 125 (26), 91 (13), 77 (9).
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][NH2:11].COC1C=C(C(=O)C)C=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][NH2:11].[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]#[N:11]

Inputs

Step One
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)CCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CCCN
Name
Type
product
Smiles
ClC1=C(CCC#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05648541

Procedure details

The imine V was prepared in a manner similar to that of imine III in Example I using 3-(2-chlorophenyl)propylamine and 3'-methoxyacetophenone. 3-(2-chlorophenyl)propylamine was obtained by the reduction (BH3 --SMe2 complex) of 2-chlorohydrocinnamonitrile (Aldrich Chemical Co., Milwaukee, Wis., U.S.A.). This process afforded 1-methyl-1-(3-methoxy)phenyl-5-(2-chloro)phenyl-2-aza-1-pentene (imine V), a single component, as analyzed by GC/EI-MS: m/z (rel. int.) 301 (M+, 1), 266 (22), 162 (100), 125 (26), 91 (13), 77 (9).
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][NH2:11].COC1C=C(C(=O)C)C=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][NH2:11].[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]#[N:11]

Inputs

Step One
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)CCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CCCN
Name
Type
product
Smiles
ClC1=C(CCC#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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